Home > Products > Screening Compounds P5083 > 3-(1-(Hydroxymethyl)cyclohexyl)benzoic acid
3-(1-(Hydroxymethyl)cyclohexyl)benzoic acid - 1781346-20-0

3-(1-(Hydroxymethyl)cyclohexyl)benzoic acid

Catalog Number: EVT-2861818
CAS Number: 1781346-20-0
Molecular Formula: C14H18O3
Molecular Weight: 234.295
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(E)-4-(2-cyano-3-(dimethylamino)acryloyl)benzoic acid (TAM)

Compound Description: TAM is a derivative of terephthalic acid, a common monomer used in the production of polyethylene terephthalate (PET). In a study focused on recycling PET waste, TAM served as a template molecule for creating molecularly imprinted polymers (MIPs) []. These MIPs demonstrated high selectivity and affinity for TAM, highlighting their potential in separating and purifying this compound from complex mixtures.

4-(Hydroxymethyl)benzoic acid (p-HMBA)

Compound Description: p-HMBA, also known as Paraben, is widely used as a preservative in food, drugs, and personal care products due to its antimicrobial and antifungal properties. A study investigating the solubility of p-HMBA in various solvents provided valuable data for optimizing its use in different formulations []. This research could guide the development of formulations containing 3-(1-(Hydroxymethyl)cyclohexyl)benzoic acid, especially if it exhibits similar preservative qualities.

1-[2-(Hydroxymethyl)cyclohexyl]pyrimidine

Compound Description: This compound represents a class of nucleoside analogues, which are structurally similar to naturally occurring nucleosides and can interfere with nucleic acid synthesis []. Nucleoside analogues have shown promise as antiviral and anticancer agents.

cis-4-[4-(3-adamantan-1-ylureido)cyclohexyl-oxy]benzoic acid (c-AUCB)

Compound Description: c-AUCB is a potent and selective inhibitor of soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of epoxyeicosatrienoic acids (EETs) []. EETs are signaling molecules with beneficial effects on cardiovascular health, including vasodilation and anti-inflammatory properties. By inhibiting sEH, c-AUCB increases EET levels, leading to potential antihypertensive and cardioprotective effects.

Overview

3-(1-(Hydroxymethyl)cyclohexyl)benzoic acid is a complex organic compound that belongs to the class of benzoic acid derivatives. This compound features a cyclohexyl group substituted with a hydroxymethyl group, attached to a benzoic acid moiety. Its structural uniqueness makes it a subject of interest in various fields, including medicinal chemistry and materials science.

Source

The compound can be synthesized through various chemical reactions, including Ugi reactions, which combine multiple reactants in a one-pot process to form complex structures. The synthesis methods often involve the use of specific reagents and conditions that facilitate the formation of the desired product with high yields.

Classification

3-(1-(Hydroxymethyl)cyclohexyl)benzoic acid is classified as an aromatic carboxylic acid due to its benzoic acid component. It is also categorized under hydroxymethyl-substituted compounds due to the presence of the hydroxymethyl group on the cyclohexyl ring.

Synthesis Analysis

Methods

The synthesis of 3-(1-(Hydroxymethyl)cyclohexyl)benzoic acid can be achieved through various methods, including:

  • Ugi Reaction: This method involves the reaction of an amine, an isocyanide, a carboxylic acid (like benzoic acid), and an aldehyde or ketone. The reaction typically occurs under mild conditions and yields diverse products .
  • One-Pot Synthesis: A one-pot synthesis approach allows for multiple steps to be conducted in a single reaction vessel, improving efficiency and reducing the need for extensive purification processes .

Technical Details

The Ugi reaction involves combining four components: an amine (such as 4-methoxybenzylamine), an isocyanide (like cyclohexyl isocyanide), and two carboxylic acids, typically benzoic acid. The reaction conditions often include solvents like ethanol or trifluoroethanol at elevated temperatures to facilitate product formation.

Molecular Structure Analysis

Structure

The molecular structure of 3-(1-(Hydroxymethyl)cyclohexyl)benzoic acid can be represented as follows:

  • Chemical Formula: C15_{15}H18_{18}O3_{3}
  • Molecular Weight: Approximately 246.30 g/mol

The compound features a cyclohexyl ring with a hydroxymethyl substituent at one position and a benzoic acid group at another, resulting in a three-dimensional structure that influences its chemical properties and reactivity.

Data

  • Melting Point: Not specifically documented in available literature.
  • Solubility: Likely soluble in organic solvents due to its aromatic character but may have limited solubility in water.
Chemical Reactions Analysis

Reactions

3-(1-(Hydroxymethyl)cyclohexyl)benzoic acid can participate in various chemical reactions typical for carboxylic acids and aromatic compounds:

  • Esterification: Reacting with alcohols to form esters.
  • Decarboxylation: Under specific conditions, it may lose carbon dioxide.
  • Reduction Reactions: The carboxylic acid group can be reduced to primary alcohols or aldehydes.

Technical Details

Reactions involving this compound often require catalysts or specific conditions such as temperature control and inert atmospheres to prevent unwanted side reactions. For example, esterification may require acidic catalysts like sulfuric acid.

Mechanism of Action

Process

The mechanism by which 3-(1-(Hydroxymethyl)cyclohexyl)benzoic acid exerts its effects—particularly in biological contexts—often involves interactions with biological receptors or enzymes. For instance, derivatives of benzoic acids have been shown to influence metabolic pathways or serve as intermediates in drug synthesis.

Data

Research indicates that structurally related compounds can exhibit antimicrobial or anti-inflammatory properties, which could be explored further with this compound .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline solid.
  • Odor: Characteristic of aromatic compounds but specifics are not well-documented.

Chemical Properties

  • Acidity: Exhibits acidic properties typical of carboxylic acids.
  • Reactivity: Can undergo nucleophilic substitution reactions due to the presence of the hydroxymethyl group.
Applications

3-(1-(Hydroxymethyl)cyclohexyl)benzoic acid has potential applications in:

  • Pharmaceuticals: As a precursor for synthesizing biologically active compounds.
  • Materials Science: In developing polymers or other materials that require specific functional groups for enhanced properties.
  • Biochemical Research: As a tool for studying enzyme interactions or metabolic pathways due to its structural characteristics.
Introduction to the Pharmacological Significance of Benzoic Acid Derivatives

Historical Context of Benzoic Acid Scaffolds in Drug Discovery

Benzoic acid derivatives have been integral to pharmaceutical development since the isolation of the parent compound from Styrax benzoin resin in the 16th century [6]. Early applications leveraged its antimicrobial properties, leading to sodium benzoate’s adoption as a food preservative in the early 20th century. The scaffold’s versatility became evident as medicinal chemists exploited its carboxylic acid moiety for hydrogen bonding and its aromatic ring for hydrophobic interactions. By the 1980s, benzoic acid derivatives were engineered for targeted therapeutics, exemplified by HIV-1 protease inhibitors like Nelfinavir, where the benzoate group anchored enzyme active-site interactions [6] [9]. The 1990s saw further diversification with neuraminidase inhibitors for influenza, such as BCX-140 (Table 1), which featured a benzoic acid core substituted with acetamido and guanidine groups to mimic sialic acid transition states [3]. This evolution underscores the scaffold’s adaptability in addressing diverse disease mechanisms.

Table 1: Milestones in Benzoic Acid Derivative Drug Development

CompoundApplicationStructural Innovation
Sodium BenzoateFood Preservation (Early 1900s)None (Parent scaffold)
DANANeuraminidase Inhibitor (1980s)2,3-Didehydro-2-deoxy analog
BCX-140Neuraminidase Inhibitor (1990s)3-Substituted benzoic acid with guanidine
Clinical Candidate 6aCCR5 Antagonist (2010s)3-(1-(Hydroxymethyl)cyclohexyl)benzoic acid

Structural Evolution Toward Cyclohexyl-Hydroxymethyl Substituted Analogues

The incorporation of cyclohexyl-hydroxymethyl moieties into benzoic acid derivatives emerged as a strategic response to pharmacokinetic limitations in early analogs. For instance, spirodiketopiperazine-based CCR5 antagonists (e.g., Compound 4) exhibited high ClogP values (>6.0), resulting in poor metabolic stability (<20% remaining after liver microsome incubation) [1]. Hybridization strategies led to 6a (Table 2), where the cyclohexyl-hydroxymethyl group at the 3-position reduced ClogP to 3.92 and enhanced microsomal stability (36–39% remaining) [1]. This moiety conferred three-dimensional conformational restraint, optimizing receptor-ligand van der Waals contacts while the hydroxymethyl enabled H-bonding with residues like Asp125 of CCR5. Synthetic routes to such analogs relied on stereoselective methods, including Sharpless asymmetric epoxidation and Ugi multicomponent reactions, to control the critical (3R,1′R) configuration seen in 6a [1] [8]. The result was orally bioavailable agents with IC₅₀ values of 5.6 nM in cell fusion assays.

Table 2: Impact of Cyclohexyl-Hydroxymethyl Substitution on Pharmacokinetic Parameters

CompoundX-SubstituentClogP% Remaining (HLM/RLM)CCR5 IC₅₀ (nM)
4H6.456/187.8
6aCO₂H + Cyclohexyl-CH₂OH3.9236/395.6
13NHSO₂Me5.261.8/911.4

Role of Hydroxymethylcyclohexyl Moieties in Bioactivity Modulation

The hydroxymethylcyclohexyl group acts as a multifunctional pharmacophore, enhancing target engagement through three mechanisms:

  • Hydrogen-Bond Donor Capacity: The hydroxyl group forms critical H-bonds with polar residues in target binding pockets. In RORγt inverse agonists, it bridges interactions with Gln286 and Arg367, reducing IL-17 production by 90% at 100 nM concentrations [7].
  • Conformational Restriction: The cyclohexane ring’s chair conformation preorganizes the benzoic acid moiety for optimal interaction with hydrophobic subpockets. This rigidity boosted CCR5 antagonist 6a’s fusion inhibition 1.4-fold over flexible analogs like 6b (IC₅₀: 5.6 nM vs. 182 nM) [1] [8].
  • Metabolic Shielding: The hydroxymethyl group mitigates oxidative metabolism by cytochrome P450 enzymes. Unlike earlier lipophilic analogs, 6a’s hydroxylation reduced unbound clearance in preclinical models, correlating with 80% oral bioavailability [1].

Table 3: Bioactivity of Select Cyclohexyl-Hydroxymethyl Benzoates

TargetCompoundAssayActivityRole of Hydroxymethylcyclohexyl
CCR56aCell Fusion InhibitionIC₅₀ = 5.6 nMH-bonding with Asp125; Torsional restraint
RORγtXY-012IL-17A Reduction90% at 100 nMH-bonding with Gln286/Arg367
InfluenzaBCX-1812Neuraminidase InhibitionIC₅₀ = 0.003 μMNot applicable (Baseline comparator)

Molecular Docking Figure Concept:A computational model illustrating 3-(1-(hydroxymethyl)cyclohexyl)benzoic acid (cyan) bound to CCR5 (gray surface). Key features:

  • Benzoic acid carboxylate forms salt bridges with Lys191.
  • Cyclohexyl group occupies a hydrophobic subpocket (Val213, Phe109).
  • Hydroxymethyl H-bonds with Asp125 side chain.

The evolution of 3-(1-(hydroxymethyl)cyclohexyl)benzoic acid exemplifies rational scaffold optimization to balance target potency and drug-like properties. Its success in diverse therapeutic areas underscores the pharmacophore’s versatility in modern drug design.

Properties

CAS Number

1781346-20-0

Product Name

3-(1-(Hydroxymethyl)cyclohexyl)benzoic acid

IUPAC Name

3-[1-(hydroxymethyl)cyclohexyl]benzoic acid

Molecular Formula

C14H18O3

Molecular Weight

234.295

InChI

InChI=1S/C14H18O3/c15-10-14(7-2-1-3-8-14)12-6-4-5-11(9-12)13(16)17/h4-6,9,15H,1-3,7-8,10H2,(H,16,17)

InChI Key

CUAHCMAJXHRGQA-UHFFFAOYSA-N

SMILES

C1CCC(CC1)(CO)C2=CC=CC(=C2)C(=O)O

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.